molecular formula C18H17F4NO3 B2488466 N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-(trifluoromethoxy)benzamide CAS No. 1797559-12-6

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2488466
CAS RN: 1797559-12-6
M. Wt: 371.332
InChI Key: CUAITVADNKIOCK-UHFFFAOYSA-N
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Description

“N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-(trifluoromethoxy)benzamide” is an organic compound that contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties for this compound .

Scientific Research Applications

Fluorination Techniques and Their Applications

A study by Wang et al. (2009) highlights a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination protocol that is broadly applicable in medicinal chemistry and synthesis. This method uses N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter, allowing the conversion of triflamide into various synthetically useful functional groups (Wang, Mei, & Yu, 2009). This technique is significant for creating compounds with specific fluorinated patterns, which are crucial in drug development and materials science.

Molecular Imaging Probes

Kepe et al. (2006) developed a selective serotonin 1A (5-HT1A) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, used in positron emission tomography (PET) for quantifying 5-HT1A receptor densities in Alzheimer's disease patients. This probe's application demonstrates the potential of fluorinated benzamides in neurological research, offering insights into the progression of Alzheimer's disease and the impact of therapies on serotonin receptor densities (Kepe et al., 2006).

Synthesis of Fluorinated Compounds

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for imaging 5-HT1A receptors, showcasing the importance of fluorine in enhancing the properties of pharmaceuticals. The study emphasizes the role of fluorination in developing novel compounds with potential applications in diagnosing and understanding psychiatric disorders (Lang et al., 1999).

Fluorinated Liquid Crystals

Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, emphasizing the effect of fluorine on enhancing UV stability while maintaining conductivity. This research has implications for the development of advanced materials in displays and photonic devices (Praveen & Ojha, 2012).

Antimicrobial Activity of Fluorinated Compounds

Carmellino et al. (1994) prepared fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) to evaluate their antifungal and antibacterial activity. Several compounds showed high activity against fungi and Gram-positive microorganisms, underscoring the potential of fluorinated compounds in developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other molecules. It could potentially be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO3/c1-17(25-2,14-5-3-4-6-15(14)19)11-23-16(24)12-7-9-13(10-8-12)26-18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAITVADNKIOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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